molecular formula C9H17NO4 B12312021 tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate

Cat. No.: B12312021
M. Wt: 203.24 g/mol
InChI Key: XEJRFJHZCMZFOQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and an oxopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(3-methoxy-2-oxopropyl)carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h5-6H2,1-4H3,(H,10,12)

InChI Key

XEJRFJHZCMZFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research, as it can undergo a variety of chemical transformations and serve as a versatile intermediate .

Biological Activity

Tert-butyl N-(3-methoxy-2-oxopropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-methoxy-2-oxopropyl group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming stable adducts.
  • Receptor Modulation : It can also interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : The compound shows potential against various microbial strains, indicating its utility in treating infections.
  • Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities, making it a candidate for inflammatory disease treatments.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Structure-Activity Relationship (SAR)

Compound NameStructure FeaturesBiological Activity
This compoundCarbamate and methoxy groupsAnticancer, antimicrobial
Tert-butyl (3-amino-3-oxopropyl)carbamateAmino group presentEnzyme inhibition
Tert-butyl N-(3-hydroxypropyl)carbamateHydroxyl group presentEnhanced anti-inflammatory

Case Studies

Several studies have explored the biological effects of this compound.

  • Study on Anticancer Properties :
    • Objective : To evaluate the compound's effect on cancer cell lines.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disc diffusion method was employed against bacterial strains.
    • Results : The compound demonstrated notable inhibition zones, suggesting effective antimicrobial properties.

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